脱氧杉醇三盐酸盐

描述

Deoxyspergualin trihydrochloride, or DSPT, is a synthetic compound that has recently been gaining attention for its potential in a variety of scientific research applications. DSPT is a cyclic tetrapeptide, composed of four amino acids, and is synthesized using a variety of methods. It has been used in a variety of biochemical and physiological experiments, and has shown promise in its ability to act as a modulator of several different biological processes.

科学研究应用

器官移植中的免疫抑制剂

脱氧杉醇 (DSG) 以其免疫抑制作用而闻名 . 据报道,它可延长动物模型中异种移植的存活时间 . 它在治疗ABO血型不合肾移植中的超急性排斥反应中有效,这种排斥反应被认为类似于异种移植 .

肾移植急性排斥反应的治疗

DSG已被用于预防和治疗肾移植中的急性排斥反应 . 它已在来自ABO血型不合或预存抗体阳性供体的肾移植患者中显示出有效性 .

抗肿瘤剂

DSG是一种具有抗肿瘤作用的抗生素杉醇的类似物 . 它于1981年从芽孢杆菌的培养滤液中分离出来 .

多药耐药细胞的治疗

DSG在性质和作用机制上与天然产物免疫抑制剂环孢素A和FK506类似 . 它们中的每一个都可以作为多药耐药的调节剂 . 已对DSG在亲本细胞和多药耐药细胞中的比较活性进行了研究

安全和危害

未来方向

作用机制

Target of Action

Deoxyspergualin trihydrochloride, also known as Gusperimus, primarily targets T cells . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases . This results in the inhibition of growth of activated naive CD4 T cells .

Mode of Action

Deoxyspergualin trihydrochloride interacts with its targets by inhibiting the interleukin-2-stimulated maturation of T cells . This leads to the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . The compound’s mode of action is similar to that of the natural-product immunosuppressive agents cyclosporin A and FK506 .

Biochemical Pathways

It is known that the compound inhibits the interleukin-2-stimulated maturation of t cells . This affects the T cell response, leading to a decrease in the immune response.

Pharmacokinetics

It is known that the compound is very soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary result of Deoxyspergualin trihydrochloride’s action is the inhibition of growth of activated naive CD4 T cells . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected, such as in autoimmune diseases .

Action Environment

The action of Deoxyspergualin trihydrochloride can be influenced by various environmental factors. For example, the presence of certain serum components can affect the compound’s mechanism of action . .

生化分析

Biochemical Properties

Deoxyspergualin trihydrochloride inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . This results in the inhibition of growth of activated naive CD4 T cells .

Cellular Effects

Deoxyspergualin trihydrochloride has shown to have a clear inhibitory effect on CD4 + T lymphocytes, but not macrophages . This provides an explanation for recent observations of a strong immunosuppressive in vivo effect of Deoxyspergualin trihydrochloride on transplantation rejection and experimental autoimmune diseases .

Molecular Mechanism

It appears to exert its immunosuppressive effect via a mechanism similar to that of cyclosporin A and FK506 .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Deoxyspergualin trihydrochloride in laboratory settings. It is known that Deoxyspergualin trihydrochloride is very soluble in water and stable for a long period at 15 °C and below .

Dosage Effects in Animal Models

In animal models, Deoxyspergualin trihydrochloride has shown to delay and reduce the onset of clinical symptoms of acute severe EAE . All animals treated with Deoxyspergualin trihydrochloride survived the delayed first attack and developed no further relapses .

Metabolic Pathways

It is known that Deoxyspergualin trihydrochloride shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 .

属性

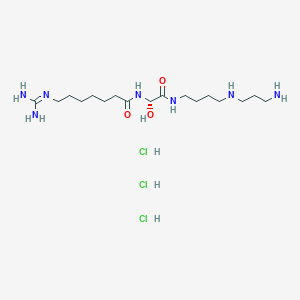

IUPAC Name |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-OKUPDQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85468-01-5 (3HCl) | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00233977 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84937-45-1 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

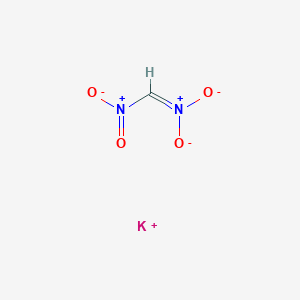

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

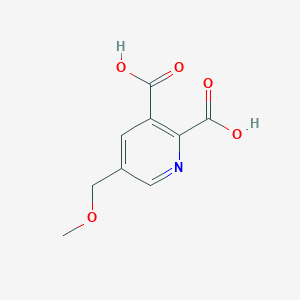

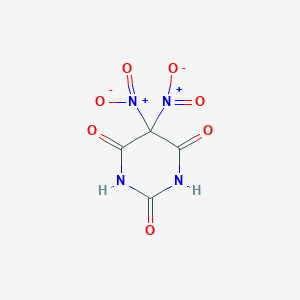

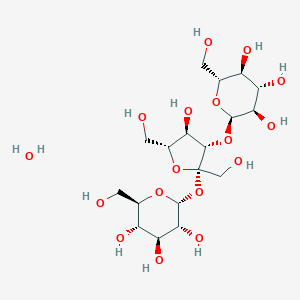

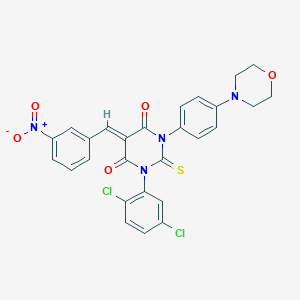

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)

![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)